N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide
Description
N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, along with a benzyl group and a methanesulfonamide moiety
Properties
IUPAC Name |
N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-23(21,22)20(10-12-6-3-2-4-7-12)11-13-8-5-9-19-14(13)15(16,17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLVHVDLLBNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC2=C(N=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the trifluoromethylation of a pyridine precursor, followed by the introduction of the benzyl group and the methanesulfonamide moiety. The reaction conditions often include the use of specific catalysts and reagents to facilitate each step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridine derivatives and sulfonamides, such as:
- N-benzyl-N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]methanesulfonamide
- N-benzyl-N-[[2-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide
Uniqueness
N-benzyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]methanesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
